{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanoldihydrochloride
Description
{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol dihydrochloride is a synthetic organic compound featuring a piperidine core substituted with a pyridine ring and an aminomethyl group. The piperidine ring is further functionalized with a methanol group at the 4-position. As a dihydrochloride salt, this compound exhibits enhanced solubility in aqueous environments compared to its free base form, making it suitable for pharmaceutical research and development .
The compound’s structure combines a pyridine moiety (known for hydrogen-bonding interactions) with a piperidine scaffold (a common motif in bioactive molecules). This hybrid architecture may confer affinity for neurological or antimicrobial targets, though its exact pharmacological profile remains unspecified in the available data.
Properties
CAS No. |
2803856-05-3 |
|---|---|
Molecular Formula |
C12H21Cl2N3O |
Molecular Weight |
294.22 g/mol |
IUPAC Name |
[1-[5-(aminomethyl)pyridin-2-yl]piperidin-4-yl]methanol;dihydrochloride |
InChI |
InChI=1S/C12H19N3O.2ClH/c13-7-11-1-2-12(14-8-11)15-5-3-10(9-16)4-6-15;;/h1-2,8,10,16H,3-7,9,13H2;2*1H |
InChI Key |
NYINGUCIQCYHOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CO)C2=NC=C(C=C2)CN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanoldihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction.
Aminomethylation: The aminomethyl group is added to the pyridine ring through a reductive amination process.
Methanol Addition: The methanol group is introduced via a nucleophilic addition reaction.
Formation of Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form through a reaction with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized for high yield and purity, and the process includes rigorous quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanoldihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanoldihydrochloride is utilized in various scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanoldihydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural, physicochemical, and functional differences between {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol dihydrochloride and related compounds:
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Applications/Notes |
|---|---|---|---|---|
| {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol dihydrochloride | C12H19N3O·2HCl | 292.2 (calc.) | Pyridine, piperidine, aminomethyl, methanol | R&D use; enhanced solubility due to dihydrochloride salt |
| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | C12H17N3O·2HCl | 292.2 | Piperidine, pyridine, ketone, aminomethyl | Research chemical; similar solubility profile but lacks methanol group |
| 4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride | C6H10N4·2HCl | 215.1 | Pyrimidine, aminomethyl, methyl | Potential precursor for nucleotide analogs or antifolate agents |
| 5-[(2-Methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine chloride HCl | C14H20ClN5·HCl | 354.3 | Pyrimidine, pyridinium, propyl | Veterinary antiprotozoal agent (e.g., Pancoxin®); charged pyridinium enhances bioavailability |
| 4-Chloro-6-ethyl-2-piperidin-1-ylpyrimidine | C11H16ClN3 | 225.7 | Pyrimidine, piperidine, chloro, ethyl | Neutral compound; lipophilic substituents (ethyl, chloro) may improve CNS penetration |
Structural and Functional Insights:
Backbone Diversity: The target compound and 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride share a piperidine-pyridine scaffold but differ in substituents (methanol vs. ketone). Pyrimidine-based compounds (e.g., 4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride) lack the piperidine ring, instead relying on pyrimidine’s planar structure for DNA/RNA targeting .
Solubility and Salt Forms :
- Dihydrochloride salts (e.g., target compound, compounds) exhibit higher aqueous solubility than neutral analogs like 4-Chloro-6-ethyl-2-piperidin-1-ylpyrimidine. This property is critical for formulation in injectables or oral dosages .
Biological Activity: The pyridinium-containing compound in demonstrates broad-spectrum antiprotozoal activity, likely due to its positive charge enhancing membrane interaction. The target compound’s aminomethyl and methanol groups could similarly modulate receptor binding but lack evidence of veterinary or clinical use .
Synthetic Complexity: The multi-step synthesis of N4-(1-(Aminomethyl)cyclohexyl)-N2-(5-(4-methylpiperazin-1-yl)pyridin-2-yl)pyrimidine-2,4,5-triamine () highlights the challenges in introducing diverse substituents. The target compound’s synthesis may require analogous Pd-catalyzed couplings or deprotection steps, affecting scalability .
Key Research Findings and Data Gaps
- Physicochemical Data : While the target compound’s molecular weight and formula are inferred, experimental data on logP, pKa, or crystal structure are absent in the provided evidence.
- Similar gaps exist for the target compound .
Biological Activity
The compound {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanoldihydrochloride (CID 165671981) is a novel chemical entity with potential therapeutic applications. Its unique structure, which integrates a piperidine and pyridine moiety, suggests significant biological activity. This article reviews the compound's biological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C12H21Cl2N3O
- Molecular Weight : 292.22 g/mol
- CAS Number : Not listed but can be identified through its CID.
Biological Activity Overview
The biological activity of this compound has been primarily associated with its potential as a therapeutic agent. Research indicates that compounds with similar structures are often evaluated for their efficacy in various pharmacological applications, including:
- Antidepressant Effects : Compounds containing piperidine and pyridine rings have shown promise in treating mood disorders due to their influence on neurotransmitter systems.
- Analgesic Properties : Similar derivatives have been reported to exhibit pain-relieving effects, making them candidates for pain management therapies.
Synthesis Methods
The synthesis of this compound can be achieved through reductive amination techniques. The process generally involves:
- Starting Materials : Utilizing pyridine derivatives and piperidine as precursors.
- Reagents : Sodium cyanoborohydride is often employed to facilitate the reductive amination reaction under basic conditions.
- Solvent Systems : Methanol is commonly used as a solvent to enhance reaction efficiency.
Case Studies and Research Findings
Several studies have investigated compounds structurally related to this compound:
- Antidepressant Activity : A study demonstrated that similar piperidine derivatives exhibited significant antidepressant-like effects in animal models, suggesting potential therapeutic benefits for mood disorders .
- Pain Management : Research on related compounds indicated analgesic properties via modulation of pain pathways, supporting further exploration of this compound in pain relief applications .
- Kinase Inhibition : Compounds with similar scaffolds have been evaluated for their ability to inhibit specific protein kinases, which are crucial in various signaling pathways associated with cancer and other diseases .
Data Summary Table
| Property | Details |
|---|---|
| Molecular Formula | C12H21Cl2N3O |
| Molecular Weight | 292.22 g/mol |
| Potential Applications | Antidepressant, Analgesic |
| Mechanism of Action | Neurotransmitter modulation |
| Synthesis Method | Reductive amination |
Q & A
Q. What synthetic methodologies are recommended for synthesizing {1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol dihydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves multi-step routes, including alkylation, reductive amination, and salt formation. For example, palladium-catalyzed cross-coupling reactions (e.g., using Pd₂(dba)₃ and BINAP ligands) are effective for introducing pyridinyl and piperidinyl groups. Post-reduction steps (e.g., using Fe powder and NH₄Cl) can yield amine intermediates, followed by HCl treatment to form the dihydrochloride salt. Optimization may involve adjusting catalyst loading, solvent choice (e.g., toluene or EtOH), and purification via column chromatography .
Q. What analytical techniques are critical for characterizing the compound’s purity and structural integrity?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm the piperidine and pyridine ring connectivity and substitution patterns.
- High-Resolution Mass Spectrometry (HRMS) : For verifying molecular weight (e.g., observed m/z 412 [M + H]+ in ESI+ mode) .
- Infrared (IR) Spectroscopy : To identify functional groups like -OH and -NH₂.
- Elemental Analysis : For validating the dihydrochloride salt stoichiometry .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Safety measures include:
- Using personal protective equipment (gloves, goggles) due to potential skin/eye irritation.
- Working in a fume hood to avoid inhalation exposure.
- Immediate decontamination of spills with water and proper disposal of contaminated materials. Refer to safety data sheets (SDS) for GHS classification and emergency procedures .
Advanced Research Questions
Q. How does the aminomethylpyridinyl moiety influence the compound’s binding affinity to biological targets compared to other piperidine derivatives?
The aminomethylpyridinyl group enhances hydrogen bonding and π-π stacking interactions with receptors, such as neurotransmitter transporters or enzymes. Comparative studies with analogs (e.g., 5-chloro-pyrimidine or 2-aminopyrimidine derivatives) show that the pyridine ring’s electron-rich nature and the aminomethyl group’s flexibility improve target engagement. Competitive binding assays using radiolabeled ligands can quantify affinity differences .
Q. What strategies can resolve contradictions in reported biological activities across studies?
Contradictions may arise from variations in assay conditions (e.g., pH, temperature) or impurity profiles. Strategies include:
- Reproducing assays under standardized conditions (e.g., fixed receptor concentrations).
- Purifying the compound via recrystallization or HPLC to eliminate synthetic byproducts.
- Computational docking studies to identify binding pose discrepancies .
Q. How can researchers design experiments to evaluate the compound’s pharmacokinetic (PK) properties?
PK studies should assess:
- Solubility : Measured in PBS or simulated biological fluids (e.g., FaSSIF/FeSSIF).
- Metabolic stability : Using liver microsomes or hepatocyte incubations to track degradation.
- Blood-brain barrier (BBB) penetration : Evaluated via in vitro models (e.g., PAMPA-BBB) or in vivo imaging. Structural modifications (e.g., prodrug formulations) may improve bioavailability .
Q. What computational approaches are effective for predicting the compound’s interaction with novel biological targets?
Molecular dynamics (MD) simulations and density functional theory (DFT) can model binding energetics. For example:
- Docking software (AutoDock Vina) : Predicts binding poses to receptors like muscarinic acetylcholine receptors.
- QSAR models : Correlate structural features (e.g., logP, polar surface area) with activity data from analogs .
Comparative Structural Analysis
Data Contradiction Analysis Example
Issue : Discrepancies in reported IC₅₀ values for enzyme inhibition.
Resolution :
Validate compound purity (>95% via HPLC).
Standardize assay buffers (e.g., 50 mM Tris-HCl, pH 7.4).
Use positive controls (e.g., known inhibitors) to calibrate results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
